molecular formula C10H8F4O2 B2688238 Ethyl 3-fluoro-4-(trifluoromethyl)benzoate CAS No. 773135-31-2

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate

Cat. No. B2688238
CAS RN: 773135-31-2
M. Wt: 236.166
InChI Key: ZFZLIWMILLNIBO-UHFFFAOYSA-N
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Description

“Ethyl 3-fluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H8F4O2 . It has an average mass of 236.163 Da and a monoisotopic mass of 236.046036 Da .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-fluoro-4-(trifluoromethyl)benzoate” consists of 10 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H8F4O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl 3-fluoro-4-(trifluoromethyl)benzoate” is a light yellow to yellow liquid . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Fluorination in Organic Synthesis

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is utilized in the development of new fluorination methodologies, highlighting its role in introducing fluorine atoms into organic molecules. For instance, a practical and convenient fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene demonstrated high yields, showcasing the compound's potential in synthesizing fluorinated products (Kitamura et al., 2011).

Mesomorphic Properties Study

The compound's derivatives have been explored for their mesomorphic properties. A study on trifluoro-substituted benzoate derivatives revealed their significant anticlinic properties, contributing to the understanding of smectic liquid crystals' behavior (C. D. Cruz et al., 2001).

Photoredox Catalysis

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is also pivotal in photoredox catalysis, especially in the fluoromethylation of carbon-carbon multiple bonds. The development of catalytic systems for this purpose is crucial for synthesizing organofluorine compounds, highlighting the compound's versatility in chemical synthesis (Koike & Akita, 2016).

Molecular Ordering Analysis

Research on the molecular ordering of smectogenic compounds, including ethyl 3-fluoro-4-(trifluoromethyl)benzoate, provides insights into the quantum mechanics and intermolecular forces influencing their behavior. This research has implications for understanding liquid crystal phases and their transitions, showcasing the compound's role in advanced material science (Ojha, 2005).

Fluoroalkylation Reactions

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is instrumental in fluoroalkylation reactions, serving as a precursor or intermediate in various synthetic pathways. These reactions are essential for introducing fluorine atoms into molecules, enhancing their properties for potential applications in pharmaceuticals and agrochemicals (Pomeisl et al., 2006).

Safety and Hazards

“Ethyl 3-fluoro-4-(trifluoromethyl)benzoate” is classified as a GHS07 compound . It is a combustible liquid and can cause skin burns and eye damage . Precautionary measures include avoiding inhalation, wearing protective clothing, and using the compound in a well-ventilated area .

properties

IUPAC Name

ethyl 3-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZLIWMILLNIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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